cis-6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocycloheptene-6-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocycloheptene-6-methanol: is a chemical compound with the molecular formula C11H14O2. It is a derivative of benzocycloheptene, characterized by the presence of hydroxyl and methanol groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocycloheptene-6-methanol typically involves the hydroxylation and subsequent methanol addition to the benzocycloheptene ring. One common method involves the use of Pseudomonas putida, a bacterial strain, to metabolize 6,7-dihydro-5H-benzocycloheptene, yielding benzylic monohydroxylation and dihydroxylation products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the microbial synthesis approach using Pseudomonas putida provides a scalable and environmentally friendly route for its production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl and methanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones and aldehydes.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Various substituted benzocycloheptene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a model compound in studying reaction mechanisms.
Biology: In biological research, it is used to study the metabolic pathways of benzocycloheptene derivatives and their interactions with enzymes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Wirkmechanismus
The mechanism of action of cis-6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocycloheptene-6-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl and methanol groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
5,9-Methano-5H-benzocycloheptene,6,7,8,9-tetrahydro-: This compound has a similar benzocycloheptene core but differs in the presence of a methano bridge.
cis-(-)-2,4a,5,6,9a-Hexahydro-3,5,5,9-tetramethyl(1H)benzocycloheptene: This compound has additional methyl groups and a different stereochemistry.
Uniqueness: cis-6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocycloheptene-6-methanol is unique due to its specific hydroxyl and methanol substitutions, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93640-61-0 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(5S,6R)-6-(hydroxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
InChI |
InChI=1S/C12H16O2/c13-8-10-6-3-5-9-4-1-2-7-11(9)12(10)14/h1-2,4,7,10,12-14H,3,5-6,8H2/t10-,12+/m1/s1 |
InChI-Schlüssel |
WOWBREGKDWWGTO-PWSUYJOCSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C2=CC=CC=C2C1)O)CO |
Kanonische SMILES |
C1CC(C(C2=CC=CC=C2C1)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.